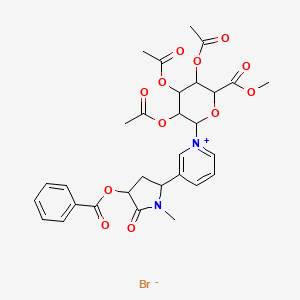

trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide

Description

trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide: is a complex chemical compound derived from cotinine, a toxic alkaloid found in tobacco. This compound is used in the synthesis of various drugs and other substances, particularly in the preparation of modified and unmodified oligosaccharides, complex carbohydrates, and polysaccharides .

Properties

Molecular Formula |

C30H33BrN2O12 |

|---|---|

Molecular Weight |

693.5 g/mol |

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-[3-(4-benzoyloxy-1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;bromide |

InChI |

InChI=1S/C30H33N2O12.BrH/c1-16(33)40-23-24(41-17(2)34)26(30(38)39-5)44-28(25(23)42-18(3)35)32-13-9-12-20(15-32)21-14-22(27(36)31(21)4)43-29(37)19-10-7-6-8-11-19;/h6-13,15,21-26,28H,14H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

AFPUKFPHPAWMEP-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)[N+]2=CC=CC(=C2)C3CC(C(=O)N3C)OC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide involves several steps:

Glycosylation: This step involves the attachment of a sugar molecule to the cotinine structure.

Methylation: This process adds a methyl group to the compound.

These reactions typically require specific conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired chemical transformations occur efficiently.

Chemical Reactions Analysis

trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide has several scientific research applications:

Chemistry: It is used in the synthesis of saccharides with various chemical modifications, aiding in the study of carbohydrate chemistry.

Biology: The compound is used to investigate the biological effects of cotinine derivatives, particularly in relation to nicotine addiction and metabolism.

Medicine: It is employed in the development of drugs targeting nicotine addiction and related pathological conditions.

Mechanism of Action

The mechanism of action of trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modify saccharides, which can influence various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide is unique due to its specific chemical structure and the presence of multiple functional groups. Similar compounds include:

trans-3’-Hydroxycotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester: This compound differs by having a hydroxy group instead of a benzoyloxy group.

trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide: This compound lacks the methyl ester group.

These similar compounds share some chemical properties but differ in their specific functional groups and resulting biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.